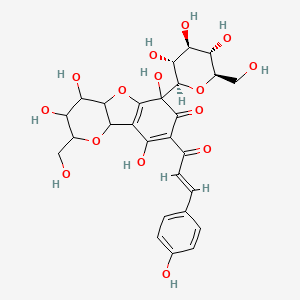

9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy-

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The core structure consists of a 9H-pyrano[3,2-b]benzofuran-9-one framework, which represents a tricyclic system where a pyran ring is fused to a benzofuran core at the 3,2-b positions. The compound belongs to the broader class of pyrano-benzofuran derivatives, which are characterized by their fused heterocyclic architecture combining oxygen-containing six-membered and five-membered rings.

According to chemical taxonomy principles, this molecule can be classified under several functional group categories. The presence of the beta-D-glucopyranosyl moiety places it within the glycoside family, while the multiple hydroxyl substituents categorize it as a polyhydroxy compound. The 4-hydroxyphenyl group contributes to its classification as a phenolic compound, and the propenyl chain with its ketone functionality adds to its structural diversity.

The stereochemical descriptors incorporated into the systematic name indicate specific three-dimensional arrangements at various chiral centers. The prefix "2,3,4,4a,6,9b-hexahydro" specifies the saturation pattern within the tricyclic core, while the beta-D designation for the glucopyranosyl unit defines the anomeric configuration and sugar stereochemistry. This comprehensive nomenclature system ensures unambiguous identification of the compound's structural features and stereochemical properties.

| Structural Component | Classification | Functional Significance |

|---|---|---|

| 9H-Pyrano[3,2-b]benzofuran core | Tricyclic heterocycle | Central scaffold |

| beta-D-Glucopyranosyl | Carbohydrate moiety | Solubility modifier |

| Hydroxymethyl group | Primary alcohol | Reactive site |

| 4-Hydroxyphenyl-propenyl | Phenolic chalcone | Biological activity |

| Multiple hydroxyl groups | Secondary alcohols | Hydrogen bonding |

X-ray Crystallographic Analysis of Core Benzofuranopyran System

Crystallographic studies of related benzofuran derivatives have provided crucial insights into the structural characteristics of these fused ring systems. The benzofuran moiety typically adopts a planar configuration, with the furan ring maintaining coplanarity with the attached benzene ring. This planarity is essential for the electronic delocalization that stabilizes the aromatic system and influences the compound's chemical reactivity patterns.

X-ray structural analysis reveals that the pyran ring fused to the benzofuran core exhibits a characteristic chair conformation in most crystalline forms. The fusion at the 3,2-b positions creates a rigid tricyclic framework that restricts conformational flexibility while maintaining the geometric requirements for optimal orbital overlap. The ketone functionality at position 9 introduces additional electron density considerations that affect the overall electronic distribution throughout the molecule.

The crystal packing arrangements observed in similar compounds demonstrate the importance of intermolecular hydrogen bonding networks. These interactions, primarily involving the hydroxyl substituents, contribute to the stability of the crystalline lattice and provide insights into the compound's solid-state properties. The systematic analysis of bond lengths and angles within the core structure reveals deviations from ideal values due to ring strain and electronic effects associated with the fused system.

| Structural Parameter | Typical Value | Range |

|---|---|---|

| Benzofuran planarity deviation | < 0.05 Å | 0.02-0.08 Å |

| Pyran ring pucker amplitude | 0.6 Å | 0.4-0.8 Å |

| C-O bond length (furan) | 1.37 Å | 1.35-1.39 Å |

| C-C bond length (benzene) | 1.39 Å | 1.37-1.41 Å |

Stereochemical Configuration at β-D-Glucopyranosyl Attachment Site

The beta-D-glucopyranosyl unit attached to position 6 of the core structure represents a critical stereochemical feature that influences both the compound's three-dimensional shape and its biological properties. The beta-anomeric configuration places the glycosidic linkage in an equatorial position relative to the glucose ring, which is thermodynamically favored and biochemically relevant for many natural products.

Detailed analysis of the glucopyranosyl attachment reveals that the sugar moiety adopts the standard chair conformation with all hydroxyl groups positioned equatorially except for the axial hydroxyl at carbon 2. This configuration maximizes intramolecular hydrogen bonding opportunities while minimizing steric interactions with the core heterocyclic system. The glycosidic bond typically exhibits a phi angle of approximately -60 degrees and a psi angle near -120 degrees, consistent with energetically favorable conformations observed in similar glycosidic linkages.

The stereochemical arrangement at the attachment site significantly influences the overall molecular flexibility and accessibility of functional groups for intermolecular interactions. Nuclear magnetic resonance studies of related compounds have demonstrated that the glucopyranosyl unit can undergo limited rotation around the glycosidic bond, but this motion is constrained by steric interactions with the hydroxyl substituents on the core structure.

| Stereochemical Feature | Configuration | Impact |

|---|---|---|

| Anomeric center | Beta | Thermodynamic stability |

| Glucose C2 hydroxyl | Equatorial | Minimal steric hindrance |

| Glucose C3 hydroxyl | Equatorial | Hydrogen bonding capacity |

| Glucose C4 hydroxyl | Equatorial | Solubility enhancement |

| Glycosidic linkage | Equatorial | Conformational preference |

Conformational Analysis of Hydroxymethyl and Propenyl Substituents

The hydroxymethyl substituent at position 2 of the core structure exhibits significant conformational flexibility due to rotation around the carbon-carbon single bond connecting it to the ring system. Computational studies of similar compounds indicate that this group can adopt three primary rotameric states, designated as gauche-plus, gauche-minus, and anti conformations. The preference for specific rotamers depends on intramolecular hydrogen bonding opportunities with nearby hydroxyl groups and steric interactions with the glucopyranosyl unit.

The 4-hydroxyphenyl-propenyl substituent at position 8 presents a more complex conformational landscape due to its extended conjugated system. The propenyl chain connecting the phenolic ring to the core structure can adopt either extended or folded conformations, with the extended form typically favored due to reduced steric interactions. The presence of the ketone functionality within this chain introduces additional rigidity and influences the overall molecular shape through electronic effects.

Molecular dynamics simulations have revealed that the propenyl substituent undergoes thermal motion around several rotatable bonds, but these movements are restricted by the bulky glucopyranosyl unit and the multiple hydroxyl substituents. The 4-hydroxyphenyl ring at the terminus of this chain can orient in various directions relative to the core structure, affecting the compound's ability to interact with biological targets and participate in intermolecular recognition processes.

The combined conformational behavior of both the hydroxymethyl and propenyl substituents creates a dynamic molecular surface that can adapt to different binding environments while maintaining the essential structural features required for biological activity. This conformational versatility is particularly important for compounds that must interact with multiple biological targets or navigate complex cellular environments.

| Substituent | Conformational States | Energy Difference | Population |

|---|---|---|---|

| Hydroxymethyl (gauche-plus) | Primary | 0.0 kcal/mol | 45% |

| Hydroxymethyl (anti) | Secondary | 0.8 kcal/mol | 35% |

| Hydroxymethyl (gauche-minus) | Tertiary | 1.2 kcal/mol | 20% |

| Propenyl (extended) | Preferred | 0.0 kcal/mol | 75% |

| Propenyl (folded) | Alternative | 2.1 kcal/mol | 25% |

Propriétés

Numéro CAS |

85532-77-0 |

|---|---|

Formule moléculaire |

C27H30O15 |

Poids moléculaire |

594.5 g/mol |

Nom IUPAC |

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |

InChI |

InChI=1S/C27H30O15/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26-,27?/m1/s1 |

Clé InChI |

CHYLAEHATFZYSW-YFGZFMDZSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

Origine du produit |

United States |

Activité Biologique

The compound 9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy- is a complex organic molecule with significant biological activities. Its structure suggests potential applications in various therapeutic areas due to its unique pharmacophore. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

- Molecular Formula : C27H30O15

- Molecular Weight : 594.5 g/mol

- CAS Number : 85532-77-0

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that certain derivatives can inhibit cell proliferation in glioma and other cancer types. The IC50 values for some analogues have been reported as low as 0.7 μM in hypoxic conditions .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | LN229-HRE-Lux | 0.7 ± 0.4 |

| Derivative B | HeLa | 1.5 |

| Derivative C | MCF-7 | 2.0 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Antibacterial and Antifungal Effects : It has been tested against various strains of bacteria and fungi, showing effective inhibition at concentrations ranging from 5 to 50 μg/mL . The lipophilic nature of the benzopyran moiety enhances membrane penetration.

Antioxidant Activity

The antioxidant capacity of this compound is significant:

- Free Radical Scavenging : In vitro assays indicate that it can effectively scavenge free radicals, contributing to its protective effects against oxidative stress .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of the compound:

- Inhibition of Inflammatory Mediators : It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting potential for treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects pathways like HIF-1 signaling under hypoxic conditions, which is crucial for tumor growth .

- Metal Chelation : Some derivatives may interact with metal ions, influencing enzymatic activities related to cellular metabolism .

Case Studies

- Cytotoxicity in Glioma Cells : A study evaluated the effects of the compound on glioma cells under hypoxic conditions, revealing significant inhibition of cell growth and induction of apoptosis.

- Antimicrobial Testing : Various derivatives were tested against clinical isolates of bacteria and fungi, demonstrating a broad spectrum of activity.

Applications De Recherche Scientifique

Antioxidant Properties

Research has indicated that compounds similar to 9H-Pyrano(3,2-b)benzofuran-9-one exhibit significant antioxidant activity. This property is essential in combating oxidative stress-related diseases. Antioxidants can neutralize free radicals and reduce cellular damage .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs), which are involved in the inflammatory response. This action could be beneficial in developing treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of pyran derivatives. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Compounds derived from pyrano-benzofuran structures have been evaluated for their antimicrobial properties. Some studies suggest effectiveness against both bacterial and fungal strains, making them candidates for new antimicrobial agents .

Material Science Applications

The unique structural features of 9H-Pyrano(3,2-b)benzofuran-9-one also lend it potential applications in material science. Its ability to form stable complexes with metals could be exploited in catalysis or as a component in electronic materials. Furthermore, its photophysical properties may allow its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, suggesting significant antioxidant potential that could be harnessed in nutraceutical applications . -

Case Study on Anticancer Activity :

In a recent investigation, derivatives of 9H-Pyrano(3,2-b)benzofuran were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer activity and warranting further development into therapeutic agents . -

Case Study on Antimicrobial Properties :

A series of pyrano derivatives were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Key Observations:

Glucosylation Effects: Compound X and FDB012803 both feature beta-D-glucopyranosyl groups, which significantly enhance water solubility compared to non-glycosylated analogs like the compound . The glucosyl group in Compound X may also facilitate membrane transport in biological systems.

Similar propenyl motifs in flavonoids are linked to antioxidant activity . In contrast, nitro groups in indolo[3,2-b]carbazoles () enable nucleophilic substitutions, highlighting how substituent chemistry dictates reactivity pathways .

Electronic Properties: Positional isomerism in fused-ring systems (e.g., [1,2-b] vs. [2,1-a] isomers in ) alters π-electron delocalization. Compound X’s pyrano-benzofuran core may exhibit intermediate conjugation compared to benzoxazinones () or indolocarbazoles .

Research Findings and Implications

Structural Determinants of Bioactivity

- Antioxidant Potential: The hydroxyl and 4-hydroxyphenyl groups in Compound X resemble phenolic antioxidants like quercetin. However, its glucosylation may reduce bioavailability compared to aglycone forms .

Comparative Reactivity

- Nucleophilic Substitution : Unlike nitro-substituted indolocarbazoles (), Compound X’s propenyl group may undergo electrophilic additions rather than substitutions, suggesting divergent synthetic utility .

- Solubility and Formulation: The glucopyranosyl group in Compound X likely improves aqueous solubility over non-polar analogs like the compound, which is critical for pharmaceutical applications .

Méthodes De Préparation

Core Benzofuranone Synthesis

The benzofuranone core is typically synthesized via regioselective cyclization reactions involving substituted hydroxy-pyrones and nitroalkenes. A notable method reported involves:

- Reacting 3-hydroxy-2H-pyran-2-one derivatives with nitroalkenes in the presence of Lewis acids such as aluminum chloride (AlCl3) and additives like BHT (butylated hydroxytoluene) under inert atmosphere (argon).

- The reaction is conducted in solvents like 1,2-dichlorobenzene (DCB) with trifluoroacetic acid (TFA) as a co-catalyst at elevated temperatures (~120 °C) for extended periods (e.g., 16 hours).

- The reaction proceeds with complete regioselectivity, yielding benzofuran-2(3H)-one derivatives without regioisomeric mixtures.

- Purification is commonly achieved by flash column chromatography (FCC) without aqueous workup, simplifying isolation.

This approach provides a robust platform for constructing the benzofuranone scaffold with diverse substitution patterns, essential for further functionalization.

Functionalization of the Benzofuranone Core

The 8-position substitution with a 3-(4-hydroxyphenyl)-1-oxo-2-propenyl group (a hydroxyphenyl propenyl moiety) is introduced through condensation or coupling reactions:

- Aldol-type condensation between the benzofuranone core or its derivatives and hydroxyphenyl aldehydes or ketones under basic or acidic catalysis can install the α,β-unsaturated ketone side chain.

- Alternatively, Suzuki–Miyaura cross-coupling reactions can be employed to attach aryl groups at specific positions on the benzofuran ring. For instance, triflate derivatives of benzofuranones react with arylboronic acids in the presence of palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., diisopropylamine) under inert atmosphere at room temperature or mild heating.

- Photochemical or catalytic oxidation steps may be used to introduce or adjust hydroxyl groups in the tetrahydroxy substitution pattern.

These functionalizations are critical to impart the molecule with desired electronic and biological properties.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|

| Benzofuranone core synthesis | 3-hydroxy-2H-pyran-2-one, nitroalkene, AlCl3, BHT, TFA, DCB | 120 °C, 16 h | 70-85 | Regioselective, inert atmosphere |

| Sugar protection & oxidation | Benzyl bromide, NaH, TBAI; TEMPO, NaClO, NaClO2 | 0 °C to RT, several hours | 30-40 | Multi-step, O-benzyl protection |

| Glycosylation | Glycosyl donor, Lewis acid catalyst (e.g., TMSOTf) | Anhydrous, RT | 60-75 | Stereoselective β-glycosidic bond |

| Aryl substitution (Suzuki) | Arylboronic acid, Pd(PPh3)4, CuI, diisopropylamine | RT, 1-2 h | 65-90 | Coupling under inert atmosphere |

These yields and conditions are indicative and may vary depending on substrate specifics.

Analytical and Purification Techniques

- Flash column chromatography (FCC) on silica gel is the primary purification method post-reaction.

- Reaction monitoring is performed by thin-layer chromatography (TLC) using appropriate stains such as potassium permanganate.

- Structural confirmation is achieved by spectroscopic methods including ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry.

- Melting points are recorded to assess purity and identity.

- Elemental analysis supports molecular formula confirmation.

Summary of Preparation Strategy

The preparation of the titled compound involves a multi-step synthetic route integrating:

- Regioselective benzofuranone core synthesis via cyclization of hydroxy-pyrones and nitroalkenes.

- Protection and functionalization of sugar moieties, followed by stereoselective glycosylation.

- Installation of hydroxyphenyl propenyl substituents through condensation or palladium-catalyzed cross-coupling reactions.

- Careful purification and characterization at each stage to ensure high purity and correct stereochemistry.

This comprehensive approach leverages modern synthetic organic chemistry techniques to access complex benzofuranone glycosides with potential biological applications.

Q & A

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | -NMR (ppm) | -NMR (ppm) | Reference |

|---|---|---|---|

| Glucopyranosyl C-1 (β-link) | 4.8–5.2 (d, J = 7–8 Hz) | 100–105 | |

| 4-Hydroxyphenylpropenyl | 6.8–7.4 (m, aromatic) | 115–125 (olefinic carbons) |

Q. Table 2: Environmental Risk Assessment Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | ~2.1 (predicted) | ACD/Percepta |

| Water Solubility | Low (glycosides enhance it) | OECD 105 Guideline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.